3-Amino-2,2,4,4-tetramethylcyclobutanol
Description
3-Amino-2,2,4,4-tetramethylcyclobutanol is a cyclobutanol derivative featuring a four-membered cyclobutane ring substituted with an amino group (-NH₂) and four methyl groups at the 2,2,4,4 positions. For instance, the phosphorous acid derivative, (1r,3r)-3-amino-2,2,4,4-tetramethylcyclobutanol phosphorous acid (CAS 1338812-52-4), highlights modifications to enhance solubility or pharmacological properties .
Properties
IUPAC Name |
3-amino-2,2,4,4-tetramethylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5(9)8(3,4)6(7)10/h5-6,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMOZCIYUTLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162032 | |
| Record name | Cyclobutanol, 3-amino-2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14241-17-9 | |
| Record name | Cyclobutanol, 3-amino-2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014241179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanol, 3-amino-2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Amino-2,2,4,4-tetramethylcyclobutanol (CAS Number: 203376) is a chemical compound with the molecular formula CHNO. It has garnered interest in medicinal chemistry due to its unique structural features that suggest potential biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a cyclobutane ring with two amino groups and four methyl substituents. This unique configuration contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group allows for hydrogen bonding with receptors and enzymes, which may lead to modulation of their activity. Research suggests that compounds with similar structures can act as enzyme inhibitors or receptor modulators.
Biological Activity and Therapeutic Potential
The potential therapeutic applications of this compound include:
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes involved in various metabolic pathways. The presence of the amino group may enhance binding affinity to target enzymes.
- Receptor Binding : The compound may interact with specific receptors, influencing physiological processes such as hormone signaling or neurotransmission. For instance, it has been noted for its potential interaction with androgen receptors.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | Hydroxy group instead of amino | Potentially different solubility and reactivity profiles |
| Tert-butyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate | Dimethyl substitution | May exhibit different biological activities due to structural changes |
| Cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate | Methyl substitution at different position | Could influence steric hindrance and interaction with targets |
This table illustrates how variations in substituents can lead to significant differences in properties and applications.
Safety Profile
It is important to note that this compound has been classified as hazardous due to its potential to cause severe skin burns and eye damage . This necessitates careful handling and consideration in therapeutic applications.
Comparison with Similar Compounds
3-Dimethylamino-2,2,4,4-tetramethylcyclobutanol
- Structure: Differs by replacing the amino (-NH₂) group with a dimethylamino (-N(CH₃)₂) group.
- Pharmacology: Exhibits hypotensive activity, as noted in early studies by Norton and Phillips (1953) .
3-Amino-2,2,4,4-tetramethylthietane (CAS 80875-05-4)
- Structure: Replaces the cyclobutanol oxygen with sulfur, forming a three-membered thietane ring.
- Properties: The smaller ring size introduces higher strain, increasing reactivity. The molecular formula (C₇H₁₅NS) differs from the cyclobutanol analog (C₈H₁₇NO), affecting polarity and solubility.
- Market Data : Produced globally, with 2020–2025 market reports highlighting industrial applications, though specifics are undisclosed .
Alitame (L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide)
Phosphorous Acid Derivative (CAS 1338812-52-4)
- Structure: The hydroxyl group of the cyclobutanol is esterified with phosphorous acid (C₈H₂₀NO₅P).
- Purpose : Such modifications are common in prodrug design to improve solubility or bioavailability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Market and Production Insights (2020–2025)
| Compound | Global Production Capacity | Key Trends |
|---|---|---|
| 3-Amino-2,2,4,4-tetramethylthietane | Not disclosed | Growth driven by specialty chemicals |
| Alitame | High (food industry) | Demand for non-caloric sweeteners |
Research Findings and Insights
- Pharmacological Potential: The cyclobutanol scaffold shows promise in cardiovascular research, though the amino variant requires further study. The dimethylamino analog’s hypotensive activity suggests a structure-activity relationship where alkylation modulates potency .
- Structural Reactivity: Thietane derivatives (e.g., 3-Amino-2,2,4,4-tetramethylthietane) are more reactive due to ring strain, making them suitable for synthetic intermediates but less stable than cyclobutanols .
- Diverse Applications: Alitame exemplifies how minor structural changes (e.g., integrating the thietane into a peptide) can shift applications from pharmaceuticals to food science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
